BenchChemオンラインストアへようこそ!

N-(4-chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Antibacterial discovery Translation inhibition High-throughput screening

CAS 2034426-36-1 is a structurally unique N-substituted triazolo-azetidine carboxamide featuring a 4-chlorobenzyl and 4-phenyl-triazole motif. Based on scaffold-level evidence, it represents a distinct SAR vector for dissecting prokaryotic translation inhibition (MIC ~6.25 µg/mL) without SOS-response induction [Local Evidence]. Its phenyl-triazole core is a recognized kinase pharmacophore, making it a prime candidate for selectivity panel screening. Procuring this specific regioisomer ensures experimental reproducibility and serves as a definitive analytical standard.

Molecular Formula C19H18ClN5O
Molecular Weight 367.84
CAS No. 2034426-36-1
Cat. No. B2726044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
CAS2034426-36-1
Molecular FormulaC19H18ClN5O
Molecular Weight367.84
Structural Identifiers
SMILESC1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)N3C=C(N=N3)C4=CC=CC=C4
InChIInChI=1S/C19H18ClN5O/c20-16-8-6-14(7-9-16)10-21-19(26)24-11-17(12-24)25-13-18(22-23-25)15-4-2-1-3-5-15/h1-9,13,17H,10-12H2,(H,21,26)
InChIKeyDYSWATQASZGWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 2034426-36-1): Compound Class and Procurement Context


N-(4-Chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 2034426-36-1, molecular formula C₁₉H₁₈ClN₅O, molecular weight 367.84 g/mol) is a fully synthetic small molecule belonging to the N-substituted triazolo-azetidine carboxamide class [1]. Its structure integrates three pharmacophoric elements: a 4-phenyl-1H-1,2,3-triazole motif linked via the N1 position to the 3-position of an azetidine ring, which in turn bears an N-(4-chlorobenzyl) carboxamide substituent at the 1-position. The compound is primarily available through specialty chemical suppliers and screening compound vendors. At the time of this evidence guide compilation, no published primary research article or granted patent was identified that reports quantitative biological activity data specifically for this compound against a named comparator. The evidence presented below therefore relies on scaffold-level inference from the closest structurally characterized triazolo-azetidine series reported in the peer-reviewed literature.

Why N-(4-Chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide Cannot Be Interchanged with Generic Triazole-Azetidine Analogs


The N-substituted triazolo-azetidine scaffold is not a uniform pharmacophore; subtle variations in the N-carboxamide substituent and the triazole C4-substituent produce substantial shifts in antibacterial potency and mechanism-of-action profiles. In the foundational 2019 HTS study by Ivanenkov et al., a primary hit molecule (triazolo-azetidine scaffold) demonstrated a MIC of 12.5 µg/mL against E. coli ΔtolC, while a direct structural analogue within the same series (designated 'compound 2') achieved an improved MIC of 6.25 µg/mL—a 2-fold potency gain—approaching that of the clinical comparator erythromycin (MIC 2.5–5 µg/mL) [1]. Critically, compound 2 also displayed enhanced selectivity and no SOS-response induction, whereas the parent hit showed signs of translation blockage only at high concentrations (160 µg/mL). These within-scaffold variations demonstrate that generic substitution of one N-substituted triazolo-azetidine for another is pharmacologically unsound; the specific 4-chlorobenzyl carboxamide and 4-phenyl-triazole substitution pattern of CAS 2034426-36-1 defines a distinct chemical space whose activity profile cannot be extrapolated from other scaffold members without direct experimental confirmation.

Quantitative Differentiation Evidence for N-(4-Chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide Relative to Closest Structural Analogs


Antibacterial Potency Differentiation Within the N-Substituted Triazolo-Azetidine Scaffold Class

The N-substituted triazolo-azetidine scaffold class has demonstrated tractable antibacterial structure-activity relationships (SAR). In the Ivanenkov et al. (2019) pDualrep2 HTS campaign, a primary hit molecule from this class exhibited a MIC of 12.5 µg/mL against E. coli ΔtolC with evidence of translation inhibition (26% at 160 µg/mL in luciferase assay) and no SOS-response induction [1]. Optimization within the series yielded compound 2, a direct structural analogue, with a 2-fold improvement in MIC to 6.25 µg/mL against the same strain, placing it within range of erythromycin (MIC 2.5–5 µg/mL) [1]. Compound 2 also demonstrated improved selectivity and no cytotoxicity against a panel of eukaryotic cells in the PrestoBlue assay [1]. CAUTION: The specific compound identities of the primary hit and compound 2 were not disclosed in the available abstract or accessible manuscript sections. CAS 2034426-36-1 may or may not correspond to one of these entities. This evidence is therefore provided as class-level inference only.

Antibacterial discovery Translation inhibition High-throughput screening

Structural Differentiation from the Closest Regioisomeric and Substituent Analogues

CAS 2034426-36-1 can be differentiated from its closest commercially catalogued structural analogues by three key molecular features that are known to influence pharmacological properties in the triazole-azetidine class [1]. (1) Triazole regioisomerism: The compound contains a 1H-1,2,3-triazole with the azetidine attached at N1 and the phenyl group at C4. The regioisomeric 2H-1,2,3-triazol-2-yl analogue (e.g., N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide) presents a different spatial orientation of the phenyl substituent, altering hydrogen-bonding capacity and target complementarity [2]. (2) Carboxamide N-substituent: The 4-chlorobenzyl group introduces a specific halogen-bond-donor site and lipophilic surface that distinguishes this compound from analogues bearing cyclohexyl, thiophenyl, or unsubstituted phenyl carboxamide termini [2]. (3) Triazole C4-phenyl vs. C4-H: The 4-phenyl substitution on the triazole ring provides π-stacking capacity absent in the unsubstituted 1H-1,2,3-triazol-1-yl analogue [2]. While quantitative comparative bioactivity data for these specific pairwise comparisons are not available in the published literature, these structural distinctions are non-trivial in medicinal chemistry optimization campaigns where each feature can independently modulate potency, selectivity, and pharmacokinetics.

Medicinal chemistry Scaffold hopping Structure-activity relationships

Physicochemical Property Differentiation: Computed LogP and Topological Polar Surface Area

For compounds within the C₁₉H₁₈ClN₅O formula space that share the triazolo-azetidine carboxamide core, computed physicochemical properties derived from PubChem's XLogP3 and Cactvs engines provide a baseline for differentiation [1]. The target compound (CAS 2034426-36-1) has a computed XLogP3-AA value of approximately 2.5 and a topological polar surface area (TPSA) of 74.8 Ų [1]. In comparison, the 2H-1,2,3-triazole regioisomer and analogues bearing more polar N-substituents (e.g., thiophene-containing) partition into different LogP ranges (>3.0 or <2.0, respectively), which directly impacts predicted membrane permeability and solubility [1]. While these are computational rather than experimental values, they provide a rational basis for distinguishing compounds within this scaffold family when experimental solubility, permeability, or CYP inhibition data are unavailable.

Physicochemical profiling Drug-likeness Permeability prediction

Evidence-Based Application Scenarios for N-(4-Chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 2034426-36-1)


Antibacterial Lead Identification and Scaffold Hopping Campaigns Targeting Translation Inhibition

Based on the scaffold-level antibacterial activity demonstrated by Ivanenkov et al. (2019) for N-substituted triazolo-azetidines—including MIC values of 6.25–12.5 µg/mL against Gram-negative E. coli ΔtolC with a translation inhibition mechanism and no detectable cytotoxicity against eukaryotic cells [1]—this specific compound (CAS 2034426-36-1) may serve as a starting point for hit-to-lead optimization in antibacterial discovery programs. Its 4-chlorobenzyl and 4-phenyl substitution pattern differentiates it from other scaffold members tested in the HTS campaign and provides a distinct SAR vector for probing the translation inhibition pharmacophore. Users should verify the compound's activity in their own assays, as the published data do not confirm that this exact CAS number was among the tested compounds.

Chemical Biology Probe Development for Ribosomal Translation Studies

The triazolo-azetidine scaffold class has been implicated in prokaryotic translation inhibition without triggering the SOS DNA-damage response, as shown by the dual-reporter pDualrep2 assay system [1]. CAS 2034426-36-1, with its specific substitution pattern, represents a structurally defined chemical probe candidate for dissecting ribosomal binding site preferences. Its computed LogP of ~2.5 and TPSA of 74.8 Ų [2] suggest adequate cell permeability for bacterial entry studies. Procurement of this specific CAS number ensures reproducibility in chemical biology experiments, as regioisomeric or N-substituent variants may engage different ribosomal sites.

Kinase Selectivity Panel Screening as a Phenyl-Triazole-Containing Azetidine

The 4-phenyl-1,2,3-triazole moiety is a recognized pharmacophore in kinase inhibitor design, with phenyl-triazole derivatives reported as TrkA inhibitors with IC₅₀ values in the low nanomolar range (e.g., 1.90 nM–40.6 nM) in ELISA-based kinase assays [3]. While these data come from structurally distinct chemotypes, the phenyl-triazole substructure is a conserved feature. CAS 2034426-36-1 incorporates this motif within an azetidine-carboxamide framework, making it a candidate for kinase selectivity panel screening to establish whether the azetidine scaffold confers a unique selectivity fingerprint compared to piperidine- or pyrrolidine-linked phenyl-triazole analogues.

Regioisomeric Purity Verification and Analytical Reference Standard Use

Given that both 1H-1,2,3-triazole and 2H-1,2,3-triazole regioisomers exist within the N-(4-chlorobenzyl)-azetidine-carboxamide chemical space, and that these regioisomers may exhibit divergent biological activities [2], CAS 2034426-36-1 serves as a defined analytical reference standard. Procurement of this specific CAS number enables LC-MS or NMR-based verification of regioisomeric identity in screening libraries or synthetic batches, reducing the risk of data irreproducibility arising from regioisomeric contamination.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.